molecular formula C10H24BrNO2Si2 B14337150 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide CAS No. 106751-58-0

2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide

Katalognummer: B14337150
CAS-Nummer: 106751-58-0
Molekulargewicht: 326.38 g/mol
InChI-Schlüssel: JVYQUXLSGFOSGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide is a chemical compound characterized by the presence of bromine, trimethylsilyl, and butanamide groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

The synthesis of 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide typically involves the reaction of a suitable butanamide precursor with bromine and trimethylsilyl reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may require the presence of a catalyst to facilitate the reaction. Industrial production methods may involve scaling up these laboratory procedures while ensuring safety and efficiency.

Analyse Chemischer Reaktionen

2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

    Oxidation Reactions: Oxidative conditions can lead to the formation of carbonyl compounds or carboxylic acids.

Common reagents used in these reactions include lithium aluminum hydride for reductions, and potassium permanganate or chromium trioxide for oxidations. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide exerts its effects involves its interaction with specific molecular targets. The bromine and trimethylsilyl groups play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The pathways involved may include nucleophilic substitution, where the bromine atom is replaced by other functional groups, and silylation reactions, where the trimethylsilyl groups are transferred to other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Bromo-N-(trimethylsilyl)-4-[(trimethylsilyl)oxy]butanamide include:

The uniqueness of this compound lies in its butanamide backbone, which imparts distinct reactivity and applications compared to its analogs.

Eigenschaften

CAS-Nummer

106751-58-0

Molekularformel

C10H24BrNO2Si2

Molekulargewicht

326.38 g/mol

IUPAC-Name

2-bromo-N-trimethylsilyl-4-trimethylsilyloxybutanamide

InChI

InChI=1S/C10H24BrNO2Si2/c1-15(2,3)12-10(13)9(11)7-8-14-16(4,5)6/h9H,7-8H2,1-6H3,(H,12,13)

InChI-Schlüssel

JVYQUXLSGFOSGT-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)NC(=O)C(CCO[Si](C)(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.